Cas no 46191-71-3 (N-(2-Chlorobenzyl)butan-2-amine)

N-(2-Chlorobenzyl)butan-2-amine structure
46191-71-3 structure
Product Name:N-(2-Chlorobenzyl)butan-2-amine
CAS No:46191-71-3
MF:C11H16ClN
MW:197.704442024231
CID:1087177
PubChem ID:4719527
Update Time:2025-04-23

N-(2-Chlorobenzyl)butan-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-(2-Chlorobenzyl)butan-2-amine
    • N-(2-chlorobenzyl)butan-2-amine(SALTDATA: HCl)
    • N-[(2-chlorophenyl)methyl]butan-2-amine
    • AC1NG6VM
    • AG-F-59179
    • Ambcb4024886
    • BBL023416
    • CTK4I9221
    • MolPort-000-938-462
    • STL062025
    • AKOS000233115
    • DB-198804
    • AKOS017279285
    • CHEMBRDG-BB 4024886
    • EN300-161181
    • SCHEMBL19772457
    • MFCD07407720
    • DTXSID70405942
    • VS-07425
    • 46191-71-3
    • (butan-2-yl)[(2-chlorophenyl)methyl]amine
    • MDL: MFCD07407720
    • Inchi: 1S/C11H16ClN/c1-3-9(2)13-8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3
    • InChI Key: AXSGEXKTBMNPPT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CNC(C)CC

Computed Properties

  • Exact Mass: 197.09700
  • Monoisotopic Mass: 197.0971272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03000
  • LogP: 3.61900

N-(2-Chlorobenzyl)butan-2-amine Pricemore >>

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N-(2-Chlorobenzyl)butan-2-amine Related Literature

Additional information on N-(2-Chlorobenzyl)butan-2-amine

N-(2-Chlorobenzyl)butan-2-amine: A Comprehensive Overview

N-(2-Chlorobenzyl)butan-2-amine, also known by its CAS number 46191-71-3, is a versatile organic compound with significant applications in various fields of chemistry and material science. This compound is characterized by its unique structure, which combines a chlorobenzyl group with a butanamine moiety. The N-(2-Chlorobenzyl)butan-2-amine structure has been extensively studied in recent years, revealing its potential in drug design, polymer synthesis, and catalytic processes.

Recent advancements in synthetic methodologies have enabled the efficient production of N-(2-Chlorobenzyl)butan-2-amine. Researchers have explored various routes, including nucleophilic substitution and coupling reactions, to optimize its synthesis. These methods not only enhance the yield but also ensure the purity required for high-performance applications. The compound's ability to act as a chiral auxiliary in asymmetric synthesis has been a focal point of recent studies, making it a valuable tool in the pharmaceutical industry.

The structural properties of N-(2-Chlorobenzyl)butan-2-amine play a crucial role in its functionality. The presence of the chlorobenzyl group introduces electron-withdrawing effects, which influence the compound's reactivity and selectivity in various reactions. This feature has been exploited in the development of novel materials, such as advanced polymers and self-healing coatings. Recent research highlights its role in creating stimuli-responsive materials that can adapt to environmental changes, opening new avenues for smart technologies.

In the context of drug discovery, N-(2-Chlorobenzyl)butan-2-amine has shown promise as a lead compound for developing bioactive agents. Its ability to interact with biological targets through hydrogen bonding and π-interactions makes it a compelling candidate for therapeutic applications. Studies have demonstrated its potential in modulating enzyme activity and targeting specific cellular pathways, contributing to the development of innovative treatments for diseases such as cancer and neurodegenerative disorders.

The environmental impact of N-(2-Chlorobenzyl)butan-2-amine has also been a subject of scrutiny. Researchers have investigated its biodegradation pathways and toxicity profiles to ensure sustainable use. Findings indicate that under controlled conditions, the compound can be effectively metabolized by microorganisms, reducing its ecological footprint. These insights are crucial for industries aiming to adopt greener chemical practices while maintaining high productivity standards.

Looking ahead, the demand for N-(2-Chlorobenzyl)butan-2-amine is expected to grow as new applications emerge across diverse sectors. Its compatibility with advanced manufacturing techniques, such as 3D printing and nanotechnology, positions it as a key ingredient in next-generation materials. Furthermore, ongoing research into its catalytic properties may unlock novel pathways for energy-efficient chemical transformations.

In conclusion, N-(2-Chlorobenzyl)butan-2-amine (CAS No. 46191-71-3) stands out as a multifaceted compound with immense potential across various domains. Its unique chemical properties, coupled with recent scientific breakthroughs, underscore its importance in driving innovation and sustainability in modern chemistry.

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